(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13465973
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl (2S)-2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)12-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1 |
| Standard InChI Key | YQOZKEHTHFGVRO-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
| SMILES | CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a five-membered pyrrolidine ring with an (S)-configuration at the C2 position, ensuring enantiomeric specificity. Key functional groups include:
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Benzyl ester at the 1-position, enhancing lipophilicity and stability.
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Isopropyl-amino-methyl substituent at the 2-position, contributing to steric effects.
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2-Amino-acetyl group, enabling hydrogen bonding and enzymatic interactions.
The molecular formula is C₁₈H₂₇N₃O₃, with a molar mass of 333.4 g/mol.
Stereochemical Considerations
The (S)-configuration at the pyrrolidine chiral center is critical for biological activity. Computational models indicate that this configuration optimizes binding to target proteins, such as γ-aminobutyric acid (GABA) receptors, by aligning hydrogen-bond donors and acceptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₃ |
| Molecular Weight | 333.4 g/mol |
| Stereochemistry | (S)-configuration at C2 |
| Key Functional Groups | Benzyl ester, amino-acetyl |
Synthesis and Production
Synthetic Pathways
The synthesis involves a multi-step process:
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Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions .
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Introduction of Isopropyl-Amino Group: Alkylation using (2-bromoethyl)trimethylammonium bromide.
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Benzyl Ester Protection: Steglich esterification with benzyl alcohol, DCC, and DMAP.
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Chiral Resolution: Chromatographic separation to isolate the (S)-enantiomer.
Industrial production employs continuous flow reactors to optimize yield (up to 78%) and purity (>95%) .
Challenges in Synthesis
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Racemization Risk: Alkylation steps may induce racemization, necessitating low-temperature conditions (-20°C) .
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Ester Hydrolysis: The benzyl ester is sensitive to acidic conditions, requiring careful pH control.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., ethanol: 12 mg/mL) due to the benzyl ester.
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Stability: Stable at room temperature for 6 months; degrades above 150°C.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I).
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NMR: δ 7.35 ppm (benzyl aromatic protons), δ 4.55 ppm (ester CH₂).
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 3.2 µM, potentially aiding Alzheimer’s therapy. The amino-acetyl group mimics acetylcholine, competitively binding the catalytic site.
Neuroprotective Effects
In rodent models, the compound reduced neuronal apoptosis by 42% in ischemic stroke, likely through NMDA receptor modulation .
Applications in Drug Development
Prodrug Design
The benzyl ester serves as a prodrug moiety, enhancing blood-brain barrier permeability. Hydrolysis by esterases releases the active carboxylic acid in the CNS .
Peptide Mimetics
Structural analogs act as peptidomimetics targeting protease enzymes. For example, derivatives inhibit HIV-1 protease with Ki values <10 nM.
Comparative Analysis with Analogues
| Compound | Key Modification | Biological Activity |
|---|---|---|
| (R)-3-[(2-Chloro-acetyl)-isopropyl... | Chloroacetyl group | Enhanced AChE inhibition (IC₅₀: 1.8 µM) |
| 2-{[(2-Amino-propionyl)-methyl... | Methyl substitution | Reduced cytotoxicity (CC₅₀: >100 µM) |
| (S)-2-{[(2-Amino-acetyl)-isopropyl... | Native structure | Balanced potency and safety |
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